5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid
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Overview
Description
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of bicyclo[2.2.1]heptane derivatives with appropriate amines and sulfonic acid groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl, acetate
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
Uniqueness
5-[(Bicyclo[221]heptan-2-yl)amino]pentane-1-sulfonic acid is unique due to its specific combination of the bicyclo[221]heptane structure with an amino and sulfonic acid group
Properties
CAS No. |
918824-93-8 |
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Molecular Formula |
C12H23NO3S |
Molecular Weight |
261.38 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanylamino)pentane-1-sulfonic acid |
InChI |
InChI=1S/C12H23NO3S/c14-17(15,16)7-3-1-2-6-13-12-9-10-4-5-11(12)8-10/h10-13H,1-9H2,(H,14,15,16) |
InChI Key |
BCTMZHDAJYWZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCCCCCS(=O)(=O)O |
Origin of Product |
United States |
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